D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)-
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Overview
Description
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a ribitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and D-ribitol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and D-ribitol under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the anhydro structure. This step is typically carried out under dehydrating conditions using reagents such as sulfuric acid or phosphoric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ribitol backbone may facilitate binding to biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
- (1S)-1-cyclopropyl-2-(2,4-difluorophenyl)-2-oxoethanamine
Uniqueness
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol is unique due to its anhydro structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorophenyl group enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
263701-23-1 |
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Molecular Formula |
C11H12F2O4 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(2,4-difluorophenyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12F2O4/c12-5-1-2-6(7(13)3-5)11-10(16)9(15)8(4-14)17-11/h1-3,8-11,14-16H,4H2/t8-,9-,10-,11+/m1/s1 |
InChI Key |
PVOSUMDUOMMGTK-DBIOUOCHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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